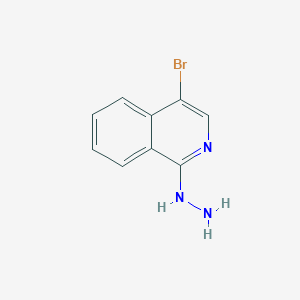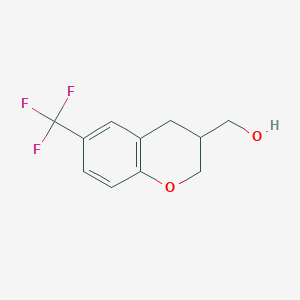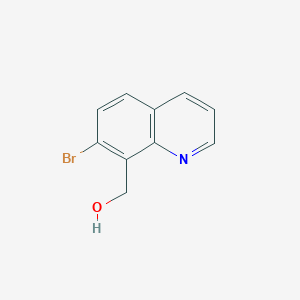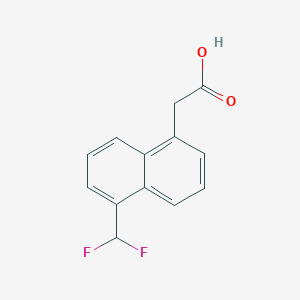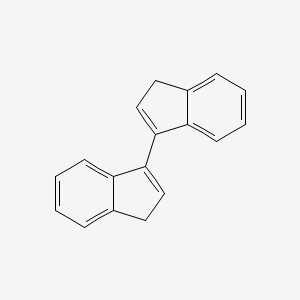
3H,3'H-(1,1')Biindenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,3’H-(1,1’)Biindenyl is an organic compound with the molecular formula C18H14 It is a unique structure consisting of two indene units connected via a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H,3’H-(1,1’)Biindenyl typically involves the coupling of two indene molecules. One common method is the palladium-catalyzed coupling reaction, where indene is reacted with a palladium catalyst under specific conditions to form the biindenyl structure . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3H,3’H-(1,1’)Biindenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3H,3’H-(1,1’)Biindenyl.
Analyse Chemischer Reaktionen
Types of Reactions
3H,3’H-(1,1’)Biindenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biindenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the biindenyl structure.
Wissenschaftliche Forschungsanwendungen
3H,3’H-(1,1’)Biindenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3H,3’H-(1,1’)Biindenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the biindenyl structure can interact with biological macromolecules, potentially affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: The parent compound of 3H,3’H-(1,1’)Biindenyl, consisting of a single indene unit.
Naphthalene: A similar aromatic hydrocarbon with a fused ring structure.
Biphenyl: Another compound with two aromatic rings connected by a single bond.
Uniqueness
3H,3’H-(1,1’)Biindenyl is unique due to its biindenyl structure, which imparts distinct chemical and physical properties. Unlike indene, which has a single ring, 3H,3’H-(1,1’)Biindenyl has two connected rings, providing additional sites for chemical modification. Compared to naphthalene and biphenyl, the biindenyl structure offers different electronic and steric properties, making it valuable in specific applications.
Eigenschaften
CAS-Nummer |
7530-35-0 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
3-(3H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
WUCGLJIGGDJNCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C21)C3=CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


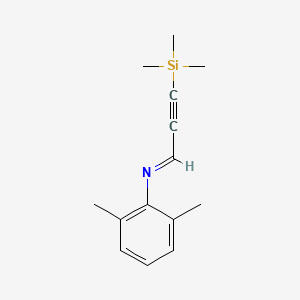
![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

